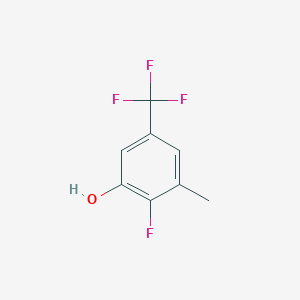

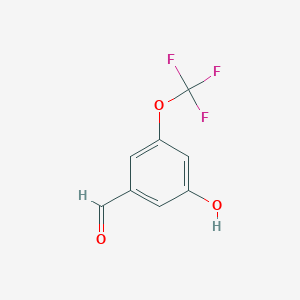

2-Fluoro-3-methyl-5-(trifluoromethyl)phenol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

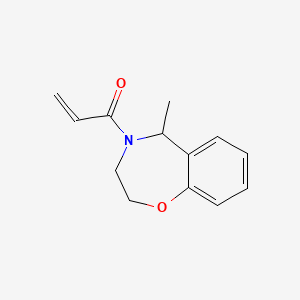

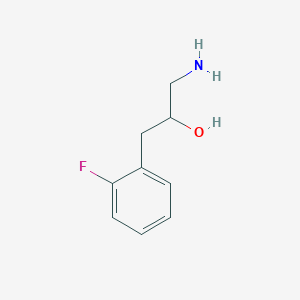

“2-Fluoro-3-methyl-5-(trifluoromethyl)phenol” is a chemical compound with the CAS Number: 2383817-73-8 . It has a molecular weight of 194.13 .

Molecular Structure Analysis

The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6F4O/c1-4-2-5 (8 (10,11)12)3-6 (13)7 (4)9/h2-3,13H,1H3 .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds such as 2-Fluoro-5-(trifluoromethyl)phenylboronic acid have been used as reactants for functionalization via lithiation and reaction with electrophiles .Physical And Chemical Properties Analysis

The compound is a solid at room temperature . Unfortunately, specific physical and chemical properties such as melting point, boiling point, and solubility were not found in the available resources.Aplicaciones Científicas De Investigación

Chemical Structure Analysis and Reactivity

The reactivity and structural analysis of trifluoromethyl-substituted compounds, including analogs similar to 2-Fluoro-3-methyl-5-(trifluoromethyl)phenol, have been detailed through crystallography. Studies have revealed how the dihedral angles and distances between atoms in such molecules contribute to their chemical properties and potential applications in fields like agrochemicals and pharmaceuticals. These structural insights are crucial for understanding the interaction mechanisms of these compounds at the molecular level (Li et al., 2005).

Biocatalytic Applications

Research has shown the feasibility of introducing the trifluoromethyl group into unprotected phenols using a biocatalyst, which highlights a novel approach for the modification of phenolic compounds with potential applications in developing advanced materials. This method demonstrates the expanding role of biocatalysis in organofluorine chemistry, providing a greener alternative to traditional chemical synthesis (Simon et al., 2016).

Environmental Sensing and Bioimaging

Fluorinated o-aminophenol derivatives have been developed for the measurement of intracellular pH, showcasing the utility of fluoro-functionalized compounds in bioimaging and environmental sensing. These derivatives demonstrate the versatility of fluorinated phenols in creating sensitive probes for biological and environmental analysis (Rhee et al., 1995).

Polymer Science

Novel poly(arylene ether)s based on bisfluoro monomers, including those derived from fluorinated phenolic compounds, exhibit high glass-transition temperatures and thermal stability, highlighting their potential in creating high-performance polymers. These materials' solubility and thermal properties make them suitable for a wide range of industrial applications, from electronics to aerospace (Salunke et al., 2007).

Pharmaceutical Research

The synthesis and herbicidal activity of novel derivatives of this compound have been explored, indicating the potential of such compounds in developing new agrochemicals. This research demonstrates the broader implications of fluorinated phenolic compounds in synthesizing bioactive molecules with specific applications in agriculture and pest management (Wu et al., 2011).

Safety and Hazards

The safety data sheet indicates that “2-Fluoro-3-methyl-5-(trifluoromethyl)phenol” may be harmful if swallowed, in contact with skin, or if inhaled . It can cause skin irritation and serious eye irritation . It’s recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area .

Propiedades

IUPAC Name |

2-fluoro-3-methyl-5-(trifluoromethyl)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F4O/c1-4-2-5(8(10,11)12)3-6(13)7(4)9/h2-3,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNBYXDBBXQYLDE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(6-cyclobutylpyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-2-amine](/img/structure/B2606236.png)

![2-[1-[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]azetidin-3-yl]-6-(2-methoxyphenyl)pyridazin-3-one](/img/structure/B2606237.png)

![N-[2-(1H-indol-3-yl)ethyl]-3-methyltriazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2606238.png)

![2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone](/img/structure/B2606243.png)

![(3,5-Dimethyl-1,2-oxazol-4-yl)-[4-[(5,6-dimethylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2606251.png)